molecular formula C10H18 B14645161 3,7-Dimethylocta-2E,4E-diene

3,7-Dimethylocta-2E,4E-diene

Cat. No.: B14645161
M. Wt: 138.25 g/mol
InChI Key: NXFMFYVNTLULFW-SOYUKNQTSA-N
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Description

3,7-Dimethylocta-2E,4E-diene is an organic compound with the molecular formula C₁₀H₁₈. It is a hydrocarbon that belongs to the class of acyclic monoterpenoids. This compound is characterized by its two double bonds located at the 2nd and 4th positions of the octadiene chain, and the presence of methyl groups at the 3rd and 7th positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-2E,4E-diene can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3,7-dimethyl-1,6-octadiene with a suitable Grignard reagent under controlled conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as palladium or platinum can be used to facilitate the hydrogenation or dehydrogenation reactions required to form the desired compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2E,4E-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethylocta-2E,4E-diene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2E,4E-diene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-1,6-octadiene
  • 2,6-Dimethyl-4,6-octadiene
  • 3,7-Dimethyl-2,4-octadiene

Uniqueness

3,7-Dimethylocta-2E,4E-diene is unique due to its specific double bond configuration (E,E) and the positions of the methyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(2E,4E)-3,7-dimethylocta-2,4-diene

InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5-6,8-9H,7H2,1-4H3/b8-6+,10-5+

InChI Key

NXFMFYVNTLULFW-SOYUKNQTSA-N

Isomeric SMILES

C/C=C(\C)/C=C/CC(C)C

Canonical SMILES

CC=C(C)C=CCC(C)C

Origin of Product

United States

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